Cas no 890096-19-2 (5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate)

5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate is a synthetic organic compound featuring a benzyl acetate core substituted with a 2-amino-1,3-thiazole moiety. This structure imparts unique reactivity and potential applications in pharmaceutical and agrochemical research. The presence of both hydroxyl and amino functional groups enhances its versatility as an intermediate for further derivatization. The thiazole ring contributes to its stability and may influence biological activity, making it a candidate for drug discovery. Its well-defined molecular architecture allows for precise modifications, facilitating studies in structure-activity relationships. The compound is typically handled under controlled conditions due to its sensitivity, ensuring optimal purity for research purposes.
5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate structure
890096-19-2 structure
Product Name:5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate
CAS No:890096-19-2
MF:C12H12N2O3S
MW:264.300281524658
CID:3103556
PubChem ID:16765269
Update Time:2025-10-21

5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate Chemical and Physical Properties

Names and Identifiers

    • 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate
    • 890096-19-2
    • CS-0326004
    • HUZXSPRBYKZMDK-UHFFFAOYSA-N
    • AKOS005603844
    • [5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]methyl acetate
    • STK691797
    • 5-(2-Aminothiazol-4-yl)-2-hydroxybenzyl acetate
    • Acetic acid, [5-(2-amino-4-thiazolyl)-2-hydroxyphenyl]methyl ester
    • Inchi: 1S/C12H12N2O3S/c1-7(15)17-5-9-4-8(2-3-11(9)16)10-6-18-12(13)14-10/h2-4,6,16H,5H2,1H3,(H2,13,14)
    • InChI Key: HUZXSPRBYKZMDK-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(=C1)C1=CC=C(C(COC(C)=O)=C1)O

Computed Properties

  • Exact Mass: 264.05686342Da
  • Monoisotopic Mass: 264.05686342Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 114Ų

5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1396674-500mg
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890096-19-2 98%
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate

Research Brief on 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate (CAS: 890096-19-2)

5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate (CAS: 890096-19-2) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique thiazole and benzyl acetate moieties, exhibits promising biological activities, making it a potential candidate for therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthesis pathways, and potential mechanisms of action.

The compound's structural features suggest its potential as a modulator of various biological pathways. The presence of the 2-amino-1,3-thiazole ring, a common pharmacophore in medicinal chemistry, is associated with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The benzyl acetate moiety further enhances its bioavailability and metabolic stability, which are critical factors in drug development. Researchers have been investigating its interactions with specific molecular targets, such as enzymes and receptors, to better understand its therapeutic potential.

Recent studies have employed advanced techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to characterize the compound's structure and purity. Computational modeling and molecular docking studies have also been conducted to predict its binding affinity and interactions with target proteins. These efforts have provided valuable insights into the compound's mode of action and its potential as a lead molecule for further optimization.

Preliminary in vitro and in vivo studies have demonstrated the compound's efficacy in modulating key biological pathways. For instance, it has shown inhibitory effects on certain inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Additionally, its antimicrobial activity against a range of pathogenic bacteria and fungi has been reported, highlighting its versatility as a therapeutic candidate. Further investigations are underway to evaluate its pharmacokinetics, toxicity profile, and efficacy in disease models.

The synthesis of 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate has been optimized to improve yield and scalability. Recent publications have detailed novel synthetic routes that employ green chemistry principles, reducing the use of hazardous reagents and minimizing environmental impact. These advancements are crucial for the compound's potential transition from the laboratory to clinical development.

In conclusion, 5-(2-Amino-1,3-thiazol-4-yl)-2-hydroxybenzyl acetate represents a promising candidate in the field of chemical biology and drug discovery. Its unique structural features, combined with its demonstrated biological activities, make it a compelling subject for further research. Ongoing studies aim to fully elucidate its therapeutic potential and address any challenges related to its development as a pharmaceutical agent. The compound's CAS number, 890096-19-2, serves as a key identifier for researchers seeking to explore its properties and applications further.

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